N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide
Description
N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide backbone substituted with a tert-butyl group on the nitrogen atom and a 4-cyanophenyl group on the adjacent carbon. The tert-butyl group contributes significant steric bulk and lipophilicity, while the electron-withdrawing cyano moiety on the aromatic ring likely influences electronic properties such as charge distribution and intermolecular interactions. This compound’s structural features make it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-12(2,3)14-17(15,16)9-11-6-4-10(8-13)5-7-11/h4-7,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQMWMYQFBEFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with tert-butylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide features a tert-butyl group, a cyanophenyl moiety, and a methanesulfonamide functional group. This structural combination influences its interactions with biological targets, making it a valuable compound in medicinal chemistry.
Chemistry
- Building Block for Synthesis : This compound serves as an important building block in organic synthesis, allowing chemists to create more complex molecules through various reactions.
- Reagent in Organic Reactions : It is utilized as a reagent in numerous organic transformations, enhancing reaction conditions and yields.
Biology
- Biological Activity Studies : Research indicates that this compound exhibits interactions with enzymes and receptors, which may lead to diverse biological effects. Its mechanism of action involves modulation of enzyme activity and receptor signaling pathways.
Medicine
- Therapeutic Potential : Ongoing studies are investigating its potential as a therapeutic agent. Notably, it has shown promise in:
- Antimicrobial Activity : The compound has demonstrated moderate activity against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis (Table 1).
- Anticancer Properties : It has been found to inhibit the growth of various cancer cell lines, including colorectal cancer cells (Table 2).
Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. A study highlighted the compound's potential against Mycobacterium tuberculosis (Mtb), where structure-activity relationship studies suggested a pharmacophore model for enhancing potency against resistant strains.
Table 1: Antimicrobial Activity Data
| Compound | MIC (μM) | Activity Description |
|---|---|---|
| This compound | <0.5 | Moderate activity against Mtb |
| Comparison Compound A | <0.2 | Stronger activity against Mtb |
| Comparison Compound B | >50 | No significant activity |
Anticancer Potential
The compound has also been investigated for its anticancer properties. It was found to inhibit the growth of various cancer cell lines with significant potency.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SW480 | 2 | Inhibition of Wnt-dependent transcription |
| HCT116 | 0.12 | Modulation of cancer-related gene expression |
Study 1: Antitubercular Activity
A comprehensive screening campaign conducted at the National Institute of Allergy and Infectious Diseases identified this compound as a novel hit against Mycobacterium tuberculosis. The compound demonstrated moderate activity across various media conditions, suggesting a unique mode of action distinct from known antitubercular agents. It was confirmed that this compound does not exhibit cross-resistance with known cell wall targets, indicating a potentially novel mechanism of action.
Study 2: Anticancer Mechanisms
In vitro studies have shown that this compound interferes with cell proliferation pathways in colorectal cancer cell lines. The mechanism appears to involve modulation of gene expression related to cancer progression.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
N-Benzyl-1-(4-cyanophenyl)methanesulfonamide (CAS 923810-10-0)
- Molecular Formula : C₁₅H₁₄N₂O₂S
- Molecular Weight : 286.35 g/mol
- Key Differences :
- The benzyl group replaces the tert-butyl substituent on the nitrogen atom.
- The benzyl moiety introduces aromaticity and moderate steric hindrance compared to the highly bulky tert-butyl group.
- Lipophilicity is expected to differ: tert-butyl groups typically enhance hydrophobicity more than benzyl groups.
N-(4-Methoxyphenyl)-tert-butanesulfinamide
- Molecular Formula: Not explicitly stated, but inferred as C₁₁H₁₇NO₂S.
- Key Features : Sulfinamide (S=O) instead of sulfonamide (SO₂). 4-Methoxyphenyl substituent (electron-donating) vs. 4-cyanophenyl (electron-withdrawing).
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyanophenyl group in the target compound likely reduces electron density on the aromatic ring compared to 4-methoxyphenyl or unsubstituted phenyl groups. This could influence reactivity in nucleophilic/electrophilic reactions or binding interactions. In N-(4-Methoxyphenyl)-tert-butanesulfinamide, the methoxy group facilitates intermolecular hydrogen bonding (N–H⋯OS), whereas the cyano group may promote dipole-dipole interactions or π-stacking .
Steric and Lipophilic Effects :
Spectroscopic and Computational Insights
- Spectroscopic Characterization :
- For sulfonamides, key analytical markers include:
- ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm for 4-cyanophenyl), tert-butyl singlet (~1.30 ppm), and sulfonamide NH (~5.20 ppm, broad) .
- IR: S=O stretches (~1367 cm⁻¹ for sulfonamides) and C≡N stretches (~2200 cm⁻¹ for cyano groups) . Comparisons with ’s sulfonamide (featuring naphthyl/methoxyphenyl groups) highlight substituent-dependent shifts in NMR and IR spectra.
- Computational Studies: ’s DFT analysis of a tert-butyl methanesulfonamide predicts optimized geometry and molecular orbital contributions to UV/Vis spectra. The 4-cyanophenyl group in the target compound may introduce additional absorption bands due to π→π* transitions in the aromatic system .
Data Tables
Table 1: Structural and Property Comparison
Biological Activity
N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a tert-butyl group, a cyanophenyl moiety, and a methanesulfonamide functional group. This unique combination of structural elements contributes to its biological activity by influencing its interaction with various biological targets.
The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways can vary based on the application context. It has been shown to exhibit interactions with:
- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity impacting cellular signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the compound's potential against Mycobacterium tuberculosis (Mtb), where structure-activity relationship (SAR) studies suggested a plausible pharmacophore model for enhancing potency against resistant strains .
Table 1: Antimicrobial Activity Data
| Compound | MIC (μM) | Activity Description |
|---|---|---|
| N-tert-butyl-1-(4-cyanophenyl)... | <0.5 | Moderate activity against Mtb |
| Comparison Compound A | <0.2 | Stronger activity against Mtb |
| Comparison Compound B | >50 | No significant activity |
Anticancer Potential
This compound has also been investigated for its anticancer properties. It was found to inhibit the growth of various cancer cell lines, including colorectal cancer cells, with IC50 values indicating significant potency. The compound's mechanism appears to involve interference with cell proliferation pathways .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SW480 | 2 | Inhibition of Wnt-dependent transcription |
| HCT116 | 0.12 | Modulation of cancer-related gene expression |
Study 1: Antitubercular Activity
In a comprehensive screening campaign conducted at the National Institute of Allergy and Infectious Diseases (NIAID), this compound was identified as a novel hit against Mtb. The compound demonstrated moderate activity across various media conditions, suggesting a unique mode of action distinct from known antitubercular agents .
Study 2: Anticancer Efficacy
Another study evaluated the efficacy of this compound in inhibiting the proliferation of HCT116 xenografts in vivo. Results indicated a significant reduction in tumor growth and decreased expression of Ki67, a marker for cell proliferation, highlighting its potential as an anticancer therapeutic .
Q & A
Q. Q. What strategies optimize the regioselectivity of This compound in multi-step syntheses?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., -NH in sulfonamide) using Boc or Fmoc groups.
- Catalysts : Use palladium catalysts for selective cross-coupling at the 4-cyanophenyl ring.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions. Monitor regioselectivity via LC-MS and 2D NMR (e.g., NOESY) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
